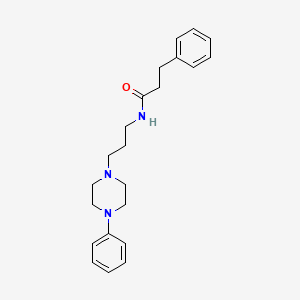

3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide

Description

3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a phenyl group attached to a piperazine ring, which is further connected to a propyl chain ending in a propanamide group. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in drug development and other scientific research fields.

Properties

IUPAC Name |

3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-15-24-16-18-25(19-17-24)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVCCKBDVVYMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst such as hydrochloric acid.

Alkylation: The next step is the alkylation of 4-phenylpiperazine with 3-bromopropylamine to form N-(3-(4-phenylpiperazin-1-yl)propyl)amine.

Amidation: Finally, the amidation reaction is carried out by reacting N-(3-(4-phenylpiperazin-1-yl)propyl)amine with phenylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically used for substitution reactions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide is in the field of medicinal chemistry, where it has been studied for its anti-inflammatory properties . Research indicates that this compound exhibits significant efficacy in reducing inflammation, as demonstrated in animal models such as the carrageenan-induced rat paw edema model. The mechanism of action appears to involve modulation of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Neuropharmacology

The compound's interaction with neurotransmitter receptors positions it as a potential agent for studying neurological disorders. Its structural similarity to known neuroleptics suggests that it may influence neurotransmission and could be explored for therapeutic applications in conditions such as schizophrenia or depression .

Cancer Research

Research into the cytotoxic effects of derivatives of this compound has shown promise in cancer research. Preliminary studies indicate that certain derivatives can exhibit cytotoxic activity against tumor cells, suggesting potential applications in developing anticancer therapies. Understanding the structure-activity relationship (SAR) of these derivatives could lead to more effective treatments.

Industrial Applications

Beyond its medicinal uses, 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide can serve as an intermediate in synthesizing more complex molecules used in pharmaceuticals. Its versatility makes it valuable for chemical synthesis processes across various industries.

Anti-inflammatory Activity Study

A significant study investigated the anti-inflammatory effects of this compound using the carrageenan-induced rat paw edema model. The results demonstrated that administration of the compound significantly reduced paw swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent.

Neuroleptic Activity Exploration

Another study focused on compounds with similar structural motifs to 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide, revealing their neuroleptic properties. These compounds were tested for their ability to block d-amphetamine lethality and suppress conditioned avoidance behavior in mice, further supporting the neuropharmacological potential of this class of compounds .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific receptors in the body. For instance, in anti-inflammatory applications, it may inhibit the activity of enzymes involved in the inflammatory response. In neuropharmacology, it can modulate neurotransmitter release by binding to receptor sites on neurons.

Comparison with Similar Compounds

Similar Compounds

4-phenylpiperazine: Shares the piperazine core but lacks the propanamide group.

N-(3-(4-phenylpiperazin-1-yl)propyl)amine: Similar structure but without the phenyl group on the amide.

Phenylpropanoic acid derivatives: Compounds with similar amide linkages but different substituents on the phenyl ring.

Uniqueness

3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide is unique due to its combination of a phenyl group, a piperazine ring, and a propanamide moiety. This structure allows for versatile interactions with biological targets, making it a valuable compound in various research fields.

Biological Activity

3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly in anti-inflammatory and neuropharmacological contexts. This compound's unique structure allows it to interact with various biological targets, making it an important subject of research.

Chemical Structure and Properties

The compound's IUPAC name is 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide, and it has a molecular formula of . Its structure includes a phenyl group, a piperazine ring, and a propanamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H29N3O |

| Molecular Weight | 365.48 g/mol |

| CAS Number | 1049474-14-7 |

Anti-inflammatory Effects

Research has demonstrated that 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide exhibits significant anti-inflammatory properties. In vivo studies using the carrageenan-induced rat paw edema model have shown that this compound effectively reduces inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions .

The anti-inflammatory activity is believed to stem from the compound's ability to modulate inflammatory pathways. While specific mechanisms are still under investigation, it is hypothesized that the piperazine moiety may interact with neurotransmitter receptors, influencing cytokine production and immune responses.

Neuropharmacological Potential

The structural features of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide suggest potential neuropharmacological applications. Piperazine derivatives are known for their interactions with serotonin and dopamine receptors, which could make this compound relevant in the study of neurological disorders such as depression and anxiety .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their anti-inflammatory activities. The results indicated that modifications to the piperazine ring can enhance potency against inflammation .

- Cytotoxicity Studies : In cancer research contexts, derivatives of this compound were tested for cytotoxic effects on tumor cells. Some showed promising results in inhibiting cell growth, indicating potential applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide, it is useful to compare it with related compounds:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 4-Phenylpiperazine | Shares piperazine core | Lacks propanamide group |

| N-(3-(4-phenylpiperazin-1-yl)propyl)amine | Similar structure | No phenyl group on amide |

| Phenylpropanoic acid derivatives | Similar amide linkage | Varying substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.